LOSARTAN POTASSIUM

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Losartan potassium is a medication primarily used to treat high blood pressure (hypertension) and to protect the kidneys from damage due to diabetesBy blocking the action of angiotensin II, a substance in the body that causes blood vessels to tighten, this compound helps to relax blood vessels, thereby lowering blood pressure and improving blood flow .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of losartan potassium involves several key steps. One common method starts with the reaction of 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde with 2-cyano-4’-methylbiphenyl. This reaction is typically carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The resulting intermediate is then subjected to a tetrazole formation reaction using sodium azide and triethylamine hydrochloride .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of phase-transfer catalysts to enhance the efficiency of the reactions. For example, tetrabutylammonium bromide can be used as a phase-transfer catalyst in the N-alkylation step. The final product, losartan, is then salified with potassium hydroxide to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: Losartan potassium undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under certain conditions, leading to the formation of degradation products.

Reduction: The compound can also undergo reduction reactions, although these are less common.

Substitution: Substitution reactions can occur, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) is commonly used as an oxidizing agent.

Reduction: Sodium borohydride (NaBH4) can be used as a reducing agent.

Substitution: Strong nucleophiles such as sodium azide (NaN3) are used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide can lead to the formation of various oxidized derivatives of this compound .

Scientific Research Applications

Losartan potassium has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies of angiotensin II receptor blockers and their interactions with other molecules.

Biology: Research on this compound includes its effects on cellular signaling pathways and its potential role in modulating immune responses.

Medicine: this compound is extensively studied for its therapeutic effects in treating hypertension, diabetic nephropathy, and heart failure.

Mechanism of Action

Losartan potassium works by selectively blocking the angiotensin II receptor subtype 1 (AT1). Angiotensin II is a potent vasoconstrictor that increases blood pressure by causing blood vessels to tighten. By blocking the AT1 receptor, this compound prevents angiotensin II from exerting its effects, leading to the relaxation of blood vessels and a subsequent decrease in blood pressure. This mechanism also helps to reduce the secretion of aldosterone, a hormone that promotes sodium and water retention, thereby further lowering blood pressure .

Comparison with Similar Compounds

Losartan potassium is compared with other angiotensin II receptor blockers such as:

Telmisartan: Telmisartan has a longer half-life compared to this compound, which allows for once-daily dosing.

Valsartan: Valsartan is another angiotensin II receptor blocker with similar indications.

Each of these compounds has unique properties that make them suitable for different patient populations and clinical scenarios.

Properties

Molecular Formula |

C22H23ClKN6O |

|---|---|

Molecular Weight |

462 g/mol |

InChI |

InChI=1S/C22H23ClN6O.K/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22;/h4-7,9-12,30H,2-3,8,13-14H2,1H3,(H,25,26,27,28); |

InChI Key |

FDKIDFYIEWFERB-UHFFFAOYSA-N |

SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CO)Cl.[K] |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CO)Cl.[K] |

Pictograms |

Irritant |

Synonyms |

2-Butyl-4-chloro-1-((2'-(1H-etrazol-5-yl) (1,1'-biphenyl)-4-yl)methyl)-1H-imidazole-5-methanol Cozaar DuP 753 DuP-753 DuP753 Losartan Losartan Monopotassium Salt Losartan Potassium MK 954 MK-954 MK954 Monopotassium Salt, Losartan Potassium, Losartan Salt, Losartan Monopotassium |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

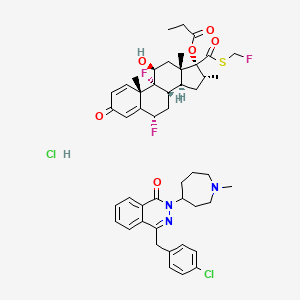

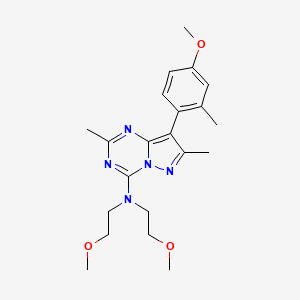

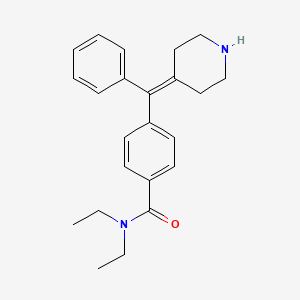

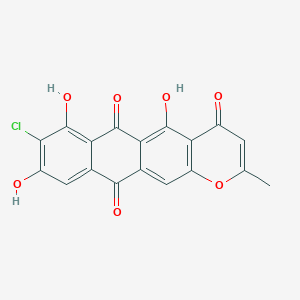

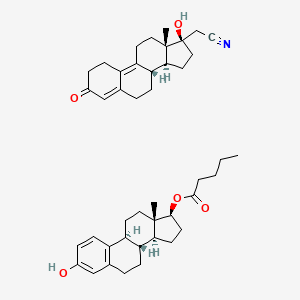

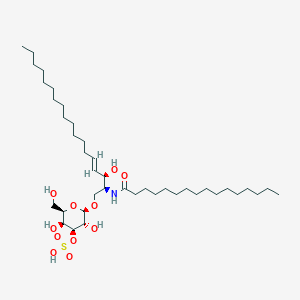

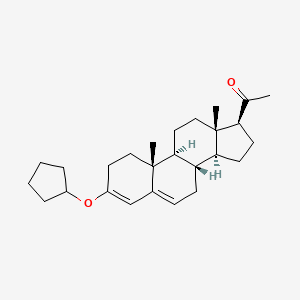

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(1,3-benzothiazol-2-ylsulfanyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1243122.png)

![(8aR,12aS,13aS)-12-ethylsulfonyl-3-methoxy-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine](/img/structure/B1243124.png)

![(3S)-3-[(2S)-5-carboxy-2-{(3S)-3-hydroxy-15-methylhexadecanoylamino}-pentanoyl]oxy-15-methylhexadecanamide](/img/structure/B1243129.png)

![[(2S)-1-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (8Z,11Z,14Z)-icosa-8,11,14-trienoate](/img/structure/B1243130.png)

![2-[[4-(3-aminophenyl)-1,3-thiazol-2-yl]sulfanyl]-N-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]acetamide](/img/structure/B1243132.png)

![2-(3-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-oxo-3H-imidazo[4,5-c]pyridin-5(4H)-yl)-N,N-dimethylacetamide](/img/structure/B1243133.png)

![2-(4-Dimethylamino-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid {2-hydroxy-3-[4-(2-isopropoxy-phenyl)-piperazin-1-yl]-propyl}-amide](/img/structure/B1243134.png)